molecular formula C6H12N2O B1207076 (s)-3-Aminoazepan-2-one CAS No. 21568-87-6

(s)-3-Aminoazepan-2-one

Cat. No.: B1207076
CAS No.: 21568-87-6
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-YFKPBYRVSA-N
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Description

L-Lysine lactam (hydrochloride) is a derivative of the essential amino acid L-lysine. It is a cyclic amide formed by the intramolecular condensation of the amino and carboxyl groups of L-lysine. This compound is often used in various biochemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine lactam (hydrochloride) can be synthesized through the cyclization of L-lysine. The process typically involves heating L-lysine in the presence of a dehydrating agent, such as phosphorus pentoxide, which facilitates the removal of water and promotes the formation of the lactam ring. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of L-lysine lactam (hydrochloride) often employs microbial fermentation techniques. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-lysine, which is then converted to its lactam form through chemical or enzymatic processes. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: L-Lysine lactam (hydrochloride) undergoes various chemical reactions, including:

    Hydrolysis: The lactam ring can be hydrolyzed back to L-lysine in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding keto derivatives.

    Substitution: The amino group in the lactam ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

L-Lysine lactam (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-lysine lactam (hydrochloride) involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

    L-lysine: The parent amino acid from which L-lysine lactam is derived.

    L-lysine hydrochloride: A common salt form of L-lysine used in dietary supplements.

    Epsilon-poly-L-lysine: A polymeric form of L-lysine with antimicrobial properties.

Comparison: L-Lysine lactam (hydrochloride) is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity compared to its linear counterparts. While L-lysine and its hydrochloride form are primarily used as nutritional supplements, L-lysine lactam is more commonly employed in specialized chemical and pharmaceutical applications .

Properties

IUPAC Name

(3S)-3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331504
Record name (s)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21568-87-6
Record name (s)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(-)-α-Amino-ε-caprolactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

50 mmols of L-lysine hydrochloride 1 is neutralized with 50 mmols of NaOH and then 200 ml of ethanol is added. This mixture is heated to 200° C. for eight hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 47%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

300 mmols of L-lysine hydrochloride 1 is neutralized with 300 mmols of NaOH and then 1.2 L of 1,2-propanediol is added. This mixture is heated to 187° C. and is refluxed for 2 hours after removing about the 10% of the solvent when the reaction is first brought to reflux. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 96%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Aminoazepan-2-one
Reactant of Route 2
(s)-3-Aminoazepan-2-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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